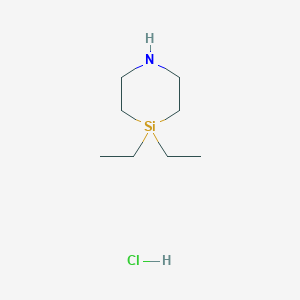

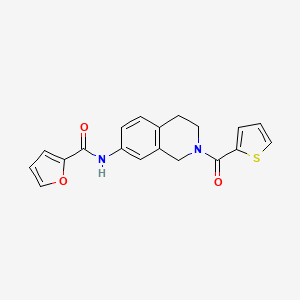

![molecular formula C21H11F2N5O2S2 B2547581 N2,N6-bis(6-fluorobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide CAS No. 476308-98-2](/img/structure/B2547581.png)

N2,N6-bis(6-fluorobenzo[d]thiazol-2-yl)pyridine-2,6-dicarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzo[d]thiazol-2-ylamine . Benzo[d]thiazol-2-ylamine derivatives have been studied for their potential anti-cancer activity . They have been found to exhibit cytotoxicity against various cancer cell lines .

Synthesis Analysis

While specific synthesis information for the compound was not found, similar compounds, such as isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine, have been synthesized and evaluated for their cytotoxicity .科学的研究の応用

Coordination Chemistry

The pyridine-2,6-dicarboxamide scaffold plays a crucial role in coordination chemistry. Researchers have utilized this compound as a ligand to form coordination complexes with transition metals. These complexes exhibit intriguing properties, such as catalytic activity, magnetic behavior, and luminescence. The ligand’s ability to coordinate with metal ions opens avenues for designing novel materials and catalysts .

Stabilization of Reactive Species

The pyridine-2,6-dicarboxamide fragment contributes to stabilizing reactive intermediates. By incorporating this scaffold into molecular structures, scientists can enhance the stability of transient species during chemical reactions. This property is particularly valuable in synthetic chemistry and mechanistic studies .

Synthetic Modeling of Metalloenzyme Active Sites

Researchers have employed pyridine-2,6-dicarboxamide-based scaffolds to mimic metalloenzyme active sites. These synthetic models allow scientists to investigate enzyme mechanisms, substrate binding, and catalytic processes. Understanding metalloenzymes at the molecular level aids drug design and bioinorganic chemistry .

Catalytic Organic Transformations

The compound’s unique structure makes it an attractive candidate for catalysis. Researchers have explored its potential in organic transformations, including C–C bond formation, oxidation, and reduction reactions. By modifying the ligand, scientists can fine-tune its catalytic properties for specific transformations .

Sensing Applications

Pyridine-2,6-dicarboxamide derivatives exhibit interesting sensing properties. They can selectively recognize specific analytes (such as metal ions, anions, or biomolecules) through supramolecular interactions. These sensors find applications in environmental monitoring, medical diagnostics, and drug screening .

Materials Science

The compound’s derivatives, especially those based on pyridine-2,6-dicarboxamide and furan-2,5-dicarboxamide scaffolds, serve as model compounds. Researchers study their intramolecular hydrogen bonding, steric effects, and electronic factors to understand molecular conformations. These insights contribute to material design and development .

作用機序

Target of Action

Compounds based on a pyridine-2,6-dicarboxamide fragment have been noted for their roles in coordination chemistry, stabilization of reactive species, synthetic modelling of some metalloenzyme active sites, catalytic organic transformations, and sensing as well as recognition applications .

Mode of Action

Similar compounds have been used as chemosensors for the selective detection of divalent ions such as cu+2 and ni+2 via fluorescence turn off . This suggests that N2,N6-bis(6-fluoro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide may interact with its targets in a similar manner.

Biochemical Pathways

The compound’s potential role in coordination chemistry and catalytic organic transformations suggests it may influence a variety of biochemical pathways .

Result of Action

Similar compounds have been used as chemosensors for the selective detection of divalent ions such as cu+2 and ni+2 . This suggests that N2,N6-bis(6-fluoro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide may have similar effects.

Action Environment

The compound’s potential role in sensing and recognition applications suggests it may be sensitive to changes in its environment .

特性

IUPAC Name |

2-N,6-N-bis(6-fluoro-1,3-benzothiazol-2-yl)pyridine-2,6-dicarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H11F2N5O2S2/c22-10-4-6-12-16(8-10)31-20(25-12)27-18(29)14-2-1-3-15(24-14)19(30)28-21-26-13-7-5-11(23)9-17(13)32-21/h1-9H,(H,25,27,29)(H,26,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQRMGSXRBVNCKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)F)C(=O)NC4=NC5=C(S4)C=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H11F2N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclobutyl)-2-{[5-ethyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]amino}acetamide](/img/structure/B2547500.png)

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2547503.png)

![1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2547504.png)

![4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B2547508.png)

![3-Methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2547509.png)

![1-((6-Hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide](/img/structure/B2547510.png)

![3-Methyl-5-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]sulfonyl-1,3-benzoxazol-2-one](/img/structure/B2547518.png)